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CAS No.: 158511-72-9
Cat. No.: B1360492

Get Quote
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This technical guide provides a comprehensive analysis of the spectroscopic characteristics of
3',4'-dimethyl-3-phenylpropiophenone. Designed for researchers, scientists, and
professionals in drug development, this document delves into the theoretical and practical
aspects of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data
for this compound. The focus is on not only presenting the expected spectral data but also on
elucidating the underlying principles that govern the spectral features, thereby offering a deeper
understanding of the molecule's structure and properties.

Molecular Structure and Overview

3',4'-Dimethyl-3-phenylpropiophenone is an aromatic ketone with the chemical formula
C17H180. Its structure features a propiophenone core substituted with two methyl groups on the
benzoyl ring and a phenyl group on the B-carbon of the propyl chain. Understanding this
specific arrangement of functional groups is paramount to interpreting its spectroscopic data.

Caption: Molecular structure of 3',4'-dimethyl-3-phenylpropiophenone.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For 3',4'-dimethyl-3-phenylpropiophenone, both *H and 3C NMR will provide
critical information for structure verification and purity assessment.

Predicted *H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the aromatic, methylene,
methine, and methyl protons. The predicted chemical shifts are summarized in the table below.
These predictions are based on established substituent effects and analysis of similar

structures.[1]
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Predicted
Proton Type Chemical Shift Multiplicity Integration Rationale
(6, ppm)
Protons on the
) disubstituted

Aromatic Protons .
phenyl ring,

(3'.4'- 76-7.8 m 3H )

dimethylphenyl) deshielded by

ime en
yipneny the adjacent
carbonyl group.
. Protons on the
Aromatic Protons _
71-74 m 5H monosubstituted

(3-phenyl) .
phenyl ring.

The proton at the
chiral center,

Methine Proton (- coupled to the

45-5.0 t 1H .

CH-) adjacent
methylene
protons.
Diastereotopic
protons adjacent

Methylene

3.2-36 d 2H to the carbonyl

Protons (-CHz-)
group and the
chiral center.
Two singlet

Methyl Protons (- peaks for the two

22-24 s 6H

CHs)

methyl groups on

the aromatic ring.

Expertise & Experience: The diastereotopic nature of the methylene protons adjacent to the

chiral center is a key feature. Due to the chiral environment, these two protons are chemically

non-equivalent and are expected to appear as a doublet of doublets (or a more complex

multiplet) rather than a simple triplet. The exact chemical shifts and coupling constants would

be sensitive to the solvent and temperature.
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Predicted **C NMR Spectral Data

The 13C NMR spectrum will provide information on the number and electronic environment of

the carbon atoms in the molecule.

Carbon Type

Predicted Chemical Shift (9,
ppm)

Rationale

The characteristic downfield

Carbonyl Carbon (C=0) 195 - 205 shift for a ketone carbonyl
carbon.
Multiple signals corresponding
to the carbons of the two
Aromatic Carbons 125 - 145 phenyl rings. Quaternary
carbons will have lower
intensities.
Methine Carbon (-CH-) 45 - 55 The carbon of the chiral center.
The carbon adjacent to the
Methylene Carbon (-CH2-) 40 - 50
carbonyl group.
The two methyl groups on the
Methyl Carbons (-CHs) 19-22

aromatic ring.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial for accurate structural

elucidation.
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Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Predicted IR Spectral Data

The IR spectrum of 3',4'-dimethyl-3-phenylpropiophenone is expected to show characteristic
absorption bands for the carbonyl group, aromatic rings, and C-H bonds.
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] Predicted ) )
Functional Group Intensity Rationale
Wavenumber (cm~?)
Conjugation with the
aromatic ring lowers
the stretching
C=0 Stretch (Ketone) 1680 - 1700 Strong

frequency compared
to a simple aliphatic

ketone.

Multiple bands are

C=C Stretch 1580 - 1620, 1450 - _
] Medium to Strong expected due to the
(Aromatic) 1500 o
two aromatic rings.
Characteristic of C-H
C-H Stretch ) )
] 3000 - 3100 Medium bonds on an aromatic
(Aromatic) )
ring.
Corresponding to the
) ) ) methylene, methine,
C-H Stretch (Aliphatic) 2850 - 3000 Medium
and methyl C-H
bonds.
The out-of-plane
bending patterns can
C-H Bend (Aromatic) 690 - 900 Strong provide information

about the substitution

on the aromatic rings.

Trustworthiness: The position of the carbonyl stretch is a reliable indicator of the electronic

environment. Any significant deviation from the predicted range could suggest the presence of

impurities or unexpected intermolecular interactions.

Experimental Protocol for IR Data Acquisition
(Attenuated Total Reflectance - ATR)

ATR is a common and convenient method for obtaining IR spectra of solid samples.

 Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean.
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o Background Scan: Record a background spectrum of the empty ATR accessory.
o Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

o Pressure Application: Apply pressure to ensure good contact between the sample and the
crystal.

o Sample Scan: Acquire the IR spectrum of the sample.

o Data Processing: The background spectrum is automatically subtracted from the sample
spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum Data

For 3',4'-dimethyl-3-phenylpropiophenone (MW = 238.32 g/mol ), the electron ionization (EI)
mass spectrum is expected to show the following key fragments:
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m/z Predicted Fragment lon Rationale

238 [M]* Molecular ion peak.

Acylium ion formed by
cleavage of the bond between
the carbonyl carbon and the
133 [CoHeO]* adjacent methylene group.
This is a very common
fragmentation for

propiophenones.

Further fragmentation of the

105 [C7Hs0]* o

acylium ion.

Tropylium ion, a common
91 [C7HA]* fragment from benzyl-

containing compounds.
77 [CeHs]+ Phenyl cation.

Authoritative Grounding: The fragmentation patterns of aromatic ketones are well-established
in mass spectrometry literature. The formation of the acylium ion is a dominant and diagnostic
fragmentation pathway.

Experimental Protocol for MS Data Acquisition (Electron
lonization - El)

o Sample Introduction: A small amount of the sample is introduced into the ion source, typically
via a direct insertion probe for solids or after separation by gas chromatography.

 lonization: The sample is bombarded with a high-energy electron beam (typically 70 eV),
causing ionization and fragmentation.

e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

o Detection: The separated ions are detected, and a mass spectrum is generated.

© 2026 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1360492?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of 3',4'-
dimethyl-3-phenylpropiophenone. While the data presented in this guide is predictive, it is
based on sound chemical principles and data from analogous compounds. Experimental
verification using the outlined protocols is essential for confirming these predictions and for the
unequivocal identification and characterization of this compound in research and development
settings.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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